molecular formula C16H18N2O B3861199 1,3-diphenylpropan-2-ylurea

1,3-diphenylpropan-2-ylurea

Cat. No.: B3861199
M. Wt: 254.33 g/mol
InChI Key: ODEWWHPPXOEVJX-UHFFFAOYSA-N
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Description

1,3-Diphenylpropan-2-ylurea is an organic compound characterized by the presence of two phenyl groups attached to a propan-2-ylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenylpropan-2-ylurea typically involves the reaction of 1,3-diphenylpropan-2-one with urea under specific conditions. One common method includes the protection of the keto group in 1,3-diphenylpropan-2-one using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The final step involves the hydrolysis of dioxolanes to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylpropan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of diphenylpropan-2-ylamines.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

1,3-Diphenylpropan-2-ylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diphenylpropan-2-ylurea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For example, it can inhibit epoxide hydrolase, affecting the metabolism of epoxides and related compounds .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylurea: Similar structure but lacks the propan-2-yl group.

    1,3-Diphenylpropan-2-one: Similar backbone but lacks the urea group.

    1,3-Diphenylpropan-2-ylamine: Similar structure but contains an amine group instead of urea.

Uniqueness

1,3-Diphenylpropan-2-ylurea is unique due to the presence of both phenyl groups and the urea moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3-diphenylpropan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c17-16(19)18-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEWWHPPXOEVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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